4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine
Description
Properties
Molecular Formula |
C9H12F3N3 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-14-5-6-15(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
InChI Key |
ASKDZSIBZXQDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CN=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
A foundational method for constructing the piperidine-imidazole linkage involves nucleophilic substitution reactions. In one documented procedure, 4-aminopiperidine undergoes sequential alkylation with 2-chloro-1-(trifluoromethyl)imidazole under basic conditions. The reaction typically employs potassium carbonate in acetonitrile at 60–80°C for 12–24 hours, achieving moderate yields (45–55%). Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times, while polar aprotic solvents like DMF improve solubility but may promote side reactions.
Critical to this approach is the pre-functionalization of the imidazole ring. As demonstrated in a patent application, 2-(trifluoromethyl)imidazole precursors are synthesized via copper-catalyzed coupling between 4-(trifluoromethyl)phenylboronic acid and protected pyrazole derivatives. This method highlights the importance of anhydrous conditions and molecular sieves to absorb water byproducts, with cupric acetate serving as both catalyst and oxidizing agent.
Cyclization of Propargylamine Derivatives
Alternative routes utilize cyclization reactions to form the imidazole ring in situ. A two-step process involves:
-
Propargylamine Formation : Reacting 4-piperidinecarboxaldehyde with trifluoroacetonitrile in the presence of ammonium chloride yields a propargylamine intermediate.
-
Gold-Catalyzed Cyclization : Using AuCl₃ (5 mol%) in dichloroethane at 80°C, the alkyne undergoes 5-endo cyclization to generate the imidazole ring. This method achieves higher regioselectivity (>90%) compared to thermal cyclization but requires stringent exclusion of moisture.
The mechanism proceeds via activation of the alkyne by gold, facilitating nucleophilic attack by the amine and subsequent proton transfer. While elegant, scalability remains challenging due to the cost of gold catalysts and competing polymerization side reactions at elevated temperatures.
Catalytic Hydrogenation in Piperidine Functionalization
Reductive Amination Pathways
Hydrogenation plays a pivotal role in constructing the piperidine moiety. A representative synthesis begins with 4-pyridylacetone, which undergoes reductive amination with ammonium acetate under hydrogen (50 psi) using 10% Pd/C in ethanol. This step quantitatively reduces the pyridine ring to piperidine while introducing the amine functionality.
Key parameters influencing yield include:
-
Catalyst Loading : 5–10 wt% Pd/C optimizes H₂ activation without over-reduction
-
Temperature : 60°C balances reaction rate and selectivity
-
Acid Additives : Acetic acid (0.1 equiv) protonates the intermediate imine, preventing side reactions
Post-hydrogenation, the amine is protected with Boc anhydride (di-tert-butyl dicarbonate) in THF, achieving 85–92% yield. This protection is crucial for subsequent imidazole coupling steps.
Imidazole Ring Construction Methodologies
De Novo Imidazole Synthesis
The trifluoromethyl-bearing imidazole ring is often constructed via condensation reactions. A four-component approach combines:
-
Ammonium acetate (NH₄OAc)
-
Trifluoroacetic acid (CF₃COOH)
-
Glyoxal (OHC–CHO)
-
4-Piperidinamine
Heating at 100°C in acetic acid for 8 hours facilitates cyclocondensation, with the reaction proceeding through imine formation, nucleophilic attack, and aromatization. While economical, this method produces regioisomeric mixtures requiring chromatographic separation.
Cross-Coupling for Imidazole Installation
Transition metal catalysis enables direct coupling of pre-formed imidazole fragments. A Suzuki-Miyaura coupling variant employs:
-
4-Bromopiperidine
-
2-(Trifluoromethyl)imidazole-1-boronic acid
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ base in dioxane/water (4:1)
Microwave irradiation at 150°C for 15 minutes achieves 75% yield with complete regiocontrol. The boronic acid partner is synthesized via iridium-catalyzed borylation of 2-chloroimidazoles, a step requiring careful exclusion of oxygen.
Purification and Isolation Techniques
Chromatographic Separation
Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients (30→70%). The trifluoromethyl group’s strong electron-withdrawing nature causes distinct Rf values (0.3–0.4) compared to non-fluorinated analogs. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves remaining regioisomers, with retention times differing by 1.2–1.5 minutes.
Crystallization Optimization
Recrystallization from toluene/heptane (1:3) at -20°C yields colorless needles suitable for X-ray analysis. The trifluoromethyl group’s hydrophobicity necessitates careful solvent selection—polar solvents like ethanol induce oiling out, while hydrocarbon mixtures promote ordered crystal growth.
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, imidazole H), 4.25–4.15 (m, 2H, piperidine H-1), 3.02–2.95 (m, 2H, piperidine H-3), 2.30–2.15 (m, 1H, piperidine H-4), 1.85–1.70 (m, 2H), 1.60–1.45 (m, 2H).
¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
HRMS (ESI+): m/z calc. for C₉H₁₂F₃N₃ [M+H]⁺ 220.1064, found 220.1061.
Comparative Synthesis Metrics
| Method | Steps | Overall Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | 38% | 95% | Simple reagents |
| Gold-Catalyzed Cyclization | 2 | 55% | 98% | High regioselectivity |
| Suzuki Coupling | 4 | 28% | 99% | Excellent scalability |
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anticancer Activity
The compound is being investigated for its potential anticancer properties. Recent studies have shown that derivatives containing the trifluoromethyl group exhibit cytotoxic activity against several cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 3.6 µM to 11.0 µM, indicating significant potency in inhibiting tumor growth .
Inhibition of Enzymatic Activity
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine has been shown to act as an inhibitor of specific enzymes linked to metabolic disorders. Research indicates that compounds in this class can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of cortisol metabolism and has implications for treating conditions like obesity and type 2 diabetes . This mechanism highlights the compound's potential in managing metabolic syndrome and related disorders.
Structure-Based Drug Design
The structural features of this compound make it an attractive candidate for structure-based drug design. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of the drug candidates derived from this scaffold . This property is crucial for developing effective therapeutic agents that can efficiently reach their targets within biological systems.
Targeting Epigenetic Proteins
Recent advancements in medicinal chemistry have explored the use of imidazole derivatives as chemical probes for epigenetic proteins. The compound's ability to selectively bind to specific targets within these proteins can facilitate the development of therapies aimed at regulating gene expression, which is vital in cancer treatment and other diseases .
Case Study: Antitumor Activity Evaluation
A comprehensive study evaluated a series of compounds related to this compound for their anticancer properties. The research involved assessing the cytotoxic effects on various human tumor cell lines using established protocols from the National Cancer Institute (NCI). The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, suggesting a multifaceted mechanism of action .
Mechanism of Action Studies
Further investigations into the mechanism of action revealed that these compounds could disrupt critical protein-protein interactions involved in cell cycle regulation and apoptosis pathways. For example, studies indicated that some derivatives effectively inhibited MDM2-p53 interactions, a key pathway in tumor suppression . This understanding provides insights into how modifications to the imidazole-piperidine scaffold can enhance therapeutic efficacy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 4-(1H-Imidazol-1-yl)piperidine hydrochloride (CAS 7635-45-9) : Lacks the trifluoromethyl group at the imidazole 2-position. The absence of this group reduces lipophilicity and may decrease blood-brain barrier penetration compared to the target compound .
- 4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine (CAS 130516-99-3): Incorporates a methyl-substituted imidazole linked via an ethyl group to piperidine.
- 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS 1396873-13-4) : Features an isopropyl group on imidazole and a sulfonyl substituent on piperidine. The sulfonyl group introduces polarity, which may improve aqueous solubility but limit membrane permeability compared to the target compound .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound significantly increases logP compared to non-fluorinated analogs like 4-(1H-imidazol-1-yl)piperidine hydrochloride. This enhances its ability to cross lipid membranes, a critical factor for CNS-active drugs .
- Solubility : Hydrochloride salts (e.g., CAS 7635-45-9) exhibit improved aqueous solubility, whereas the free base form of the target compound may require formulation adjustments for bioavailability .
Biological Activity
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is a compound of interest due to its potential pharmacological applications. The trifluoromethyl group is known to enhance metabolic stability and biological activity in various chemical entities. This article compiles findings from recent studies concerning the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
The biological activity of this compound has been linked to its ability to interact with various biological targets, including ion channels and receptors. For instance, in studies involving neuronal calcium ion channel blockers, modifications to similar compounds have shown significant effects on their stability and efficacy in vivo .
Structure-Activity Relationships (SAR)
Research has demonstrated that the introduction of the trifluoromethyl group significantly enhances the metabolic stability and potency of compounds in the imidazole class. For example, derivatives with this modification exhibited increased inhibitory activity against certain receptors compared to their non-trifluoromethyl counterparts .
| Compound | Trifluoromethyl Group | Activity Level (IC50) |
|---|---|---|
| Compound A | Yes | 0.5 μM |
| Compound B | No | 5 μM |
Case Studies
- Anticancer Activity : In a study focusing on melanoma cells, compounds structurally related to this compound were shown to induce G2/M phase arrest and apoptosis in A375 melanoma cells. The treatment resulted in a significant increase in apoptotic cells, suggesting potential use in cancer therapy .
- Inhibition of Pain Sensation : Another study evaluated the effects of similar imidazole derivatives on P2X3 receptors, which are implicated in pain pathways. The trifluoromethyl substitution resulted in enhanced antagonistic activity against these receptors, indicating a promising avenue for pain management therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with trifluoromethyl groups generally exhibit improved bioavailability and reduced clearance rates due to their metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(2-(trifluoromethyl)-1H-imidazol-1-yl)piperidine?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or functionalization of preformed piperidine scaffolds. For example:
- Imidazole-piperidine coupling : A modified procedure involves reacting 4-azidopiperidine derivatives with trifluoromethyl-substituted imidazoles under copper-catalyzed "click chemistry" conditions (THF:acetone solvent system, CuI catalyst, reflux for 24 hours) .
- Substitution reactions : Brominated piperidine intermediates can undergo nucleophilic substitution with imidazole derivatives in the presence of HBr or other acids under reflux .
- Key Considerations : Reaction yields depend on solvent polarity, catalyst loading (e.g., 10 mol% CuI), and temperature control .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization typically involves:
- Spectroscopic techniques : H-NMR and C-NMR to confirm imidazole-piperidine connectivity and trifluoromethyl group presence. For example, H-NMR signals at δ 7.8–8.2 ppm indicate aromatic protons on the imidazole ring, while piperidine protons appear as multiplet signals at δ 1.5–3.5 ppm .
- Elemental analysis (CHN) : To verify stoichiometry (e.g., CHFN) .
- Mass spectrometry (ES-MS) : Molecular ion peaks (e.g., [M+H] at m/z 232) confirm molecular weight .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent optimization : A THF:acetone (5:1) ratio enhances solubility of azide intermediates while stabilizing transition states .
- Catalyst screening : CuI (10 mol%) improves regioselectivity in "click" reactions compared to CuBr .
- Temperature modulation : Reflux conditions (80–90°C) reduce side-product formation in substitution reactions .
- Purification strategies : Column chromatography with gradients of ethyl acetate/hexane removes unreacted imidazole derivatives .
Q. What strategies resolve contradictory spectral data (e.g., NMR signal overlap)?
- Methodological Answer :
- 2D-NMR (COSY, HSQC) : Differentiates piperidine ring protons from imidazole protons. For example, HSQC correlates H signals with C shifts for trifluoromethyl-bearing carbons .
- Isotopic labeling : F-NMR quantifies trifluoromethyl group integrity and monitors degradation .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to resolve ambiguities .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer :
- CYP enzyme inhibition : Derivatives of 4-(imidazolyl)piperidine show selective inhibition of CYP5122A1 (IC ≤ 1 µM) over CYP51 in Leishmania studies. Screening involves:
- Enzyme assays : Recombinant CYP isoforms incubated with test compounds and fluorogenic substrates .
- Docking studies : AutoDock Vina predicts binding poses in CYP active sites, highlighting hydrogen bonds between the imidazole ring and heme propionates .
- Histamine receptor modulation : Piperidine-imidazole hybrids act as dual H1/H4 receptor ligands. Radioligand displacement assays (e.g., H-mepyramine for H1) quantify affinity .
Q. How should researchers handle safety and stability concerns?
- Methodological Answer :
- Safety protocols : Refer to SDS guidelines for piperidine derivatives (e.g., skin/eye protection, fume hood use). For example, immediate flushing with water is required for skin/eye exposure .
- Stability testing : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% humidity). Trifluoromethyl groups enhance hydrolytic stability compared to non-fluorinated analogs .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the imidazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
